molecular formula C15H12N2O2 B1608424 1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one CAS No. 61487-06-7

1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

Cat. No. B1608424
CAS RN: 61487-06-7
M. Wt: 252.27 g/mol
InChI Key: HUFCCRRBLQYUTK-UHFFFAOYSA-N
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Description

1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one, also known as roscovitine, is a synthetic molecule that has gained significant attention in scientific research due to its potential applications in cancer treatment and other medical fields.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural elucidation of benzodiazepine derivatives, including compounds similar to "1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one". These studies often involve the synthesis of novel benzodiazepine compounds through various chemical reactions, aiming to explore their structural characteristics and potential as pharmacological agents. For instance, Rida et al. (2008) discussed the synthesis of new 3-hydroxy-1,5-benzodiazepin-2-ones via condensation reactions, providing insights into their structural features through MS, NMR spectroscopy, and X-ray diffraction analysis (Rida et al., 2008).

Pharmacological Applications

Several studies have investigated the pharmacological properties of benzodiazepine derivatives, focusing on their potential as anticonvulsant agents and their interaction with receptors such as AMPA receptors. For example, Chimirri et al. (1997) reported the synthesis of new 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones and evaluated their anticonvulsant effects, extending the structure-activity relationships for this class of compounds (Chimirri et al., 1997). Another study by Grasso et al. (1999) focused on the synthesis of potent 2,3-benzodiazepine AMPA/kainate receptor antagonists, highlighting their remarkable anticonvulsant activity and lower toxicity compared to existing compounds (Grasso et al., 1999).

Neuropharmacological Screening

Ben-Cherif et al. (2010) conducted a neuropharmacological screening of two 1,5-benzodiazepine compounds, including 4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-one, to assess their activities in potentiating hexobarbital-induced sleep and mitigating pentylenetetrazole (PTZ)-induced seizures in mice. The study revealed significant differences in the pharmacological activities of the tested compounds, suggesting a potential for further exploration in medical applications (Ben-Cherif et al., 2010).

properties

IUPAC Name

4-(2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-8-4-1-5-10(14)13-9-15(19)17-12-7-3-2-6-11(12)16-13/h1-8,18H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFCCRRBLQYUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425486
Record name 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one

CAS RN

61487-06-7
Record name 4-(6-Oxocyclohexa-2,4-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4-(2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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